molecular formula C12H11NO2 B13961325 5-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile CAS No. 57543-76-7

5-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile

Cat. No.: B13961325
CAS No.: 57543-76-7
M. Wt: 201.22 g/mol
InChI Key: IGFGCFIBKZIPKZ-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile is an organic compound with the molecular formula C12H11NO2. It belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in various fields of science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2H-1-benzopyran-3-carbonitrile
  • 2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-butenyl)
  • 2H,5H-Pyrano3,2-cbenzopyran-5-one, 3,4-dihydro-2-methoxy-2-methyl-4-phenyl-

Uniqueness

5-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

57543-76-7

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

5-methoxy-2-methyl-2H-chromene-3-carbonitrile

InChI

InChI=1S/C12H11NO2/c1-8-9(7-13)6-10-11(14-2)4-3-5-12(10)15-8/h3-6,8H,1-2H3

InChI Key

IGFGCFIBKZIPKZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=CC2=C(O1)C=CC=C2OC)C#N

Origin of Product

United States

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